Methyllycaconitine citrate

Nicotinic receptor pharmacology Radioligand binding Neuropharmacology

MLA citrate offers unparalleled α7 nAChR affinity (Ki 1.4nM) and >10,000-fold selectivity over muscle-type receptors. Unlike α-bungarotoxin (irreversible) or DHβE (α4β2-preferring), MLA enables definitive α7 isolation in functional assays. It demonstrates CNS penetration and neuroprotection without hyperthermia confounding. This is the gold-standard reference for novel α7 antagonist benchmarking.

Molecular Formula C37H50N2O10.C6H8O7
Molecular Weight 874.93
CAS No. 112825-05-5
Cat. No. B1142303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyllycaconitine citrate
CAS112825-05-5
Molecular FormulaC37H50N2O10.C6H8O7
Molecular Weight874.93
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 112825-05-5 (Methyllycaconitine citrate) | α7 nAChR Antagonist – Potency, Selectivity & Technical Specifications for Procurement


Methyllycaconitine citrate (CAS 112825-05-5), commonly abbreviated as MLA citrate, is the citrate salt form of methyllycaconitine, a naturally occurring norditerpenoid alkaloid isolated from Delphinium species [1]. It is characterized as a potent and selective competitive antagonist at α7-containing neuronal nicotinic acetylcholine receptors (nAChRs) with a binding affinity (Ki) of 1.4 nM at rat brain α-bungarotoxin-sensitive sites [2]. The citrate salt formulation (molecular formula: C37H50N2O10 · C6H8O7; molecular weight: 874.9 g/mol) is the commercially available form optimized for aqueous solubility [3].

Why Generic α7 nAChR Antagonists Cannot Substitute for CAS 112825-05-5 in Research Applications


Not all α7 nAChR antagonists exhibit equivalent pharmacological profiles. Methyllycaconitine citrate (MLA) is distinguished by its unparalleled combination of sub-nanomolar to low-nanomolar affinity for α7 nAChRs (Ki = 0.87–1.4 nM) and exceptional selectivity over muscle-type nicotinic receptors (approximately 10,000-fold discrimination) [1]. Alternative α7 antagonists, such as α-bungarotoxin, suffer from irreversible binding kinetics and limited CNS penetration due to their peptidic nature, precluding in vivo functional studies [2]. Other commonly employed antagonists like dihydro-β-erythroidine (DHβE) preferentially target α4β2 nAChRs (IC50 ~100 nM) rather than α7, while mecamylamine acts as a non-selective channel blocker across multiple nAChR subtypes, thereby confounding interpretation of α7-specific pharmacology [3]. Even among Aconitum alkaloids, close structural relatives such as lycaconitine exhibit over 1,000-fold lower potency at α7 nAChRs (IC50 = 6.8 μM vs. MLA IC50 = 7.6 nM) [4]. These material differences in target engagement, selectivity, and pharmacokinetic properties render MLA functionally non-interchangeable with its nominal alternatives.

Quantitative Differentiation Evidence for CAS 112825-05-5 vs. Comparators: Affinity, Selectivity & Functional Antagonism


α7 nAChR Binding Affinity: MLA vs. α-Bungarotoxin Binding Sites (Rat Brain)

Methyllycaconitine (MLA) demonstrates sub-nanomolar to low-nanomolar affinity for neuronal α7 nicotinic acetylcholine receptors (nAChRs), establishing its foundational potency. In a direct head-to-head comparison, MLA exhibited a Ki of 0.87 nM at human α7 nAChRs, significantly outperforming a series of synthetic MLA analogues (1b–e: Ki = 1.68–2.16 nM; 1f: Ki = 26.8 nM) [1]. In rat brain membrane preparations using [125I]α-bungarotoxin as the radioligand, MLA displayed a Ki of 1.4 nM at neuronal α-bungarotoxin-sensitive sites, which represent α7 nAChRs [2].

Nicotinic receptor pharmacology Radioligand binding Neuropharmacology

Receptor Subtype Selectivity: MLA Discrimination Between Neuronal α7 and Muscle-Type nAChRs

A defining characteristic of methyllycaconitine (MLA) is its exceptional selectivity for neuronal α7 nAChRs over muscle-type nicotinic receptors. This property is critical for isolating α7-mediated effects in experimental systems where both receptor classes may be present [1].

Receptor subtype selectivity Nicotinic pharmacology Off-target profiling

Comparative Potency Against Lycaconitine: Structural Determinants of α7 nAChR Antagonism

Within the norditerpenoid alkaloid class, subtle structural modifications dramatically alter α7 nAChR antagonist potency. Methyllycaconitine (MLA) differs from lycaconitine by the presence of a methyl group on the succinimide ring. This modification produces a profound functional consequence, as demonstrated by comparative IC50 measurements [1].

Structure-activity relationship Alkaloid pharmacology Aconitum/Delphinium natural products

Selectivity Profile Across nAChR Subtypes: MLA vs. α4β2 and α6β2 Receptors

While MLA is highly selective for α7 nAChRs at low nanomolar concentrations, its interaction with other neuronal nAChR subtypes is concentration-dependent. This knowledge enables researchers to design experiments that maintain α7-specificity by operating within defined concentration windows . In stable HEK293T cell lines expressing mouse α4β2 nAChRs, MLA exhibited an IC50 of 31 ± 0.1 nM in aequorin-based functional assays, indicating that at concentrations exceeding approximately 30 nM, MLA may produce measurable blockade of α4β2 receptors [1].

Receptor subtype selectivity Nicotinic acetylcholine receptor Concentration-dependent pharmacology

Functional Antagonist Efficacy: MLA vs. Simplified Synthetic Analogues at Human α7 nAChRs

Synthetic efforts to produce simplified MLA analogues have consistently demonstrated that the full norditerpenoid scaffold is essential for maximal antagonist efficacy. In a systematic comparison of MLA with simplified AE-bicyclic analogues (compounds 14–21) at human α7 nAChRs, MLA maintained substantially greater antagonist efficacy [1].

Functional antagonism Electrophysiology Structure-activity relationship

Physicochemical Properties: Citrate Salt vs. Free Base – Solubility Advantage for Aqueous Formulation

The citrate salt form of methyllycaconitine (CAS 112825-05-5) offers substantial practical advantages over the free base form (CAS 21019-30-7) in terms of aqueous solubility and ease of use in biological assays. This differential characteristic is critical for experimental reproducibility and procurement decisions . While the free base exhibits limited water solubility, the citrate salt demonstrates markedly enhanced aqueous solubility, enabling preparation of concentrated stock solutions without organic co-solvents that may confound biological assays .

Solubility Formulation Procurement specifications

Optimal Application Scenarios for CAS 112825-05-5 Based on Quantitative Differentiation Evidence


Preclinical Neuroprotection Studies in Methamphetamine-Induced Neurotoxicity Models

MLA (6 mg/kg, i.p.) demonstrates robust in vivo efficacy in preventing methamphetamine (METH)-induced neurotoxicity in mice. Pretreatment with MLA significantly inhibits METH-induced climbing behavior by approximately 50%, attenuates METH-induced depletion of striatal dopaminergic terminals (measured as 73% loss in vehicle-treated METH group), and preserves tyrosine hydroxylase levels (90% depletion in METH group attenuated by MLA) at 72 hours post-treatment [1]. MLA also fully prevents METH-induced microglial activation at 24 hours post-treatment, confirming its neuroprotective activity [1]. Critically, MLA achieves these effects without modifying basal locomotor activity or affecting METH-induced hyperthermia (MLA+METH: 38.2±0.4°C vs. METH alone: no significant difference), thereby isolating α7 nAChR-mediated neuroprotection from confounding thermoregulatory effects .

In Vivo α7 nAChR Target Engagement and Brain Mapping Studies

MLA possesses favorable pharmacokinetic properties for in vivo α7 nAChR target localization studies without requiring radiolabeling. Following systemic administration in male Wistar rats, MLA exhibits rapid brain uptake and achieves 3–5 fold higher specific binding in α7 nAChR-enriched brain regions compared to regions with low α7 expression [1]. Quantitatively, regional MLA concentrations reach 1.60 ng/g in hypothalamus (high α7 expression) versus 0.30–0.53 ng/g in cerebellum, frontal cortex, striatum, hippocampus, and midbrain (low α7 expression) [1]. Pretreatment with α7 nAChR agonists (ABBF, PNU282987, nicotine) significantly blocks MLA uptake in hypothalamus, confirming target-specific binding [1]. This non-radiolabeled approach enables mapping of α7 nAChR distribution using LC-MS/MS detection, providing a cost-effective alternative to radioligand binding studies.

Functional Differentiation of α7-Mediated vs. α4β2-Mediated Nicotinic Signaling

The concentration-dependent selectivity profile of MLA (α7 Ki = 1.4 nM; α4β2 IC50 = 31 nM) enables researchers to design experiments that pharmacologically isolate α7-mediated responses from α4β2-mediated responses [1]. By using MLA at low nanomolar concentrations (1–10 nM), exclusive α7 nAChR blockade can be achieved, whereas higher concentrations (>40 nM) produce measurable inhibition of α4β2 and α6β2 receptors . In functional studies of METH-induced reactive oxygen species (ROS) production in mouse striatal synaptosomes, MLA and α-bungarotoxin fully prevent ROS generation, whereas dihydro-β-erythroidine (DHβE, an α4β2-selective antagonist) has no effect, confirming the specific involvement of α7 nAChRs in this pathway [2]. This differential pharmacology is not achievable with non-selective nAChR antagonists such as mecamylamine.

Benchmark Positive Control for Novel α7 nAChR Antagonist Development

MLA serves as the established reference standard for evaluating novel α7 nAChR antagonists in functional efficacy assays. In head-to-head comparisons, MLA reduces α7 nAChR agonist responses (1 nM acetylcholine) to 3.4 ± 0.2% of control levels, representing 96.6% maximal inhibition [1]. This near-complete functional blockade establishes the upper bound of antagonist efficacy against which novel compounds should be benchmarked. The most efficacious simplified MLA analogue (compound 16) achieved only 46.8% inhibition (53.2 ± 1.9% residual response), demonstrating that MLA remains the gold-standard reference antagonist for validating assay sensitivity and establishing the maximum achievable blockade in α7 nAChR functional assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyllycaconitine citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.